2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
Description
Its molecular formula is C₁₅H₁₂N₄O₄, with a melting point of 317–320°C (ethanol) and an 86% synthetic yield. Key structural features include:
- A 4-nitrobenzylidene hydrazone moiety, contributing strong electron-withdrawing effects.
- An oxamide backbone (-NH-C(=O)-C(=O)-NH-) linked to a phenyl group. Spectroscopic characterization (IR, NMR, mass spectrometry) confirms NH (3302, 3256 cm⁻¹), C=O (1660 cm⁻¹), and NO₂ (1525, 1346 cm⁻¹) stretches .
Properties
IUPAC Name |
N'-[(E)-(4-nitrophenyl)methylideneamino]-N-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-14(17-12-4-2-1-3-5-12)15(21)18-16-10-11-6-8-13(9-7-11)19(22)23/h1-10H,(H,17,20)(H,18,21)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLQVTPHYKVCFH-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50785-55-2 | |
| Record name | 2-(2-(4-NITROBENZYLIDENE)HYDRAZINO)-2-OXO-N-PHENYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the condensation of 4-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazinyl derivatives.
Scientific Research Applications
2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Effects on Physical and Spectral Properties
Chloro-Substituted Analogs (7b, 7c, 7d)
- 2-Chloro (7b) , 3-Chloro (7c) , and 4-Chloro (7d) derivatives () exhibit lower melting points (240–300°C) compared to 7j , suggesting the nitro group enhances thermal stability via stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- IR spectra lack NO₂ stretches but retain NH and C=O peaks. Mass spectra show fragmentation patterns dominated by chloro-benzylidene losses (e.g., m/z 192 in 7b vs. m/z 312 in 7j) .
Methoxy-Substituted Analogs
- 4-Methoxybenzylidene derivatives () feature electron-donating methoxy groups, reducing thermal stability (melting points ~200–211°C) compared to 7j . IR spectra show OCH₃ stretches (~2830 cm⁻¹), absent in nitro analogs .
Selenazolyl-Hydrazones ()
- Compound 4 (4-nitrobenzylidene-selenazole) has a lower melting point (228–230°C) than 7j , likely due to the selenazole ring’s bulkier structure disrupting crystallization. The selenium atom may confer distinct redox properties, as seen in cyclic voltammetry studies .
2.4 Computational and Mechanistic Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
